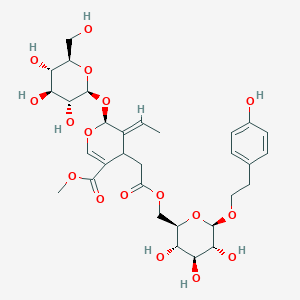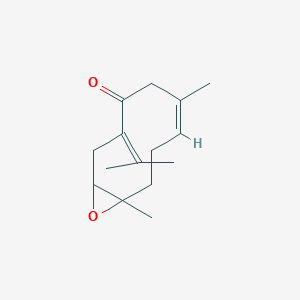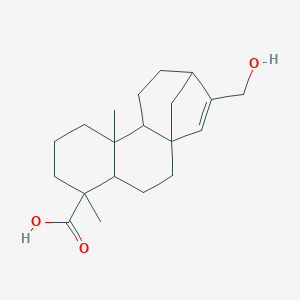
Drupacine
Descripción general
Descripción
Drupacine is a natural product isolated from Cephalotaxus sinensis (Chinese plum-yew). It is a potent herbicidal compound containing an oxo-bridged oxygen bond structure . It is also known as an alkaloid with the CAS number 49686-57-9 .
Synthesis Analysis
The synthesis of this compound begins with a Johnson-Claisen rearrangement, which uses triethyl ortho acetate to add two carbons to the allylic alcohol, followed by a [3,3]-rearrangement . The reaction is not enantioselective, thus generating a racemic mixture . A Heck reaction builds a seven-member ring, completing the carbocyclic skeleton of the natural product .
Molecular Structure Analysis
This compound has a molecular formula of C18H21NO5 and a molecular weight of 331.36 . It contains a total of 50 bonds, including 29 non-H bonds, 6 multiple bonds, 1 rotatable bond, and 6 aromatic bonds .
Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions, including a Johnson-Claisen rearrangement, an oxidative cyclization under aerobic conditions, and a Heck reaction .
Physical And Chemical Properties Analysis
This compound appears as a powder . It has a density of 1.5±0.1 g/cm³, a boiling point of 499.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has a molar refractivity of 84.4±0.4 cm³ and a polar surface area of 60 Ų .
Aplicaciones Científicas De Investigación
Aplicaciones herbicidas
Drupacine, aislado de Cephalotaxus sinensis (tejo chino), es un potente compuesto herbicida . Se ha encontrado que tiene efectos significativos en la germinación de semillas y el crecimiento de plántulas . La actividad herbicida de la drupacina podría potencialmente interrumpir la biosíntesis de aminoácidos aromáticos, lo que lleva a un crecimiento anormal y la muerte eventual de las plántulas de malezas .
Orientación a la deshidrogenasa de shikimato
La deshidrogenasa de shikimato (SkDH) es una enzima clave en la vía del shikimato, que es crucial para la biosíntesis de aminoácidos aromáticos en las plantas . Se ha encontrado que la drupacina se une fuertemente a la SkDH , convirtiéndola en un posible inhibidor de esta enzima . Esta inhibición podría interrumpir la vía del shikimato, afectando la producción de aminoácidos esenciales en las plantas .
Desarrollo de herbicidas ecológicos
La capacidad de la drupacina para dirigirse a la SkDH, un nuevo objetivo de herbicida, sienta las bases para el diseño racional de herbicidas basados en nuevos objetivos de productos naturales . Esto podría enriquecer los recursos diana para el desarrollo de herbicidas ecológicos .
Análisis proteómico
Los objetivos de la drupacina en Amaranthus retroflexus se identificaron combinando la estabilidad del objetivo sensible a la afinidad por fármacos (DARTS), el ensayo de cambio de temperatura celular acoplado con espectrometría de masas (CETSA MS), la transcriptómica de secuenciación de ARN y los análisis proteómicos TMT
Safety and Hazards
Direcciones Futuras
Drupacine has been found to have potential as a herbicide. Its molecular target is suggested to be Shikimate dehydrogenase (SkDH), a new herbicide target . This lays a foundation for the rational design of herbicides based on new targets from natural products and enriches the target resources for developing green herbicides .
Mecanismo De Acción
Target of Action
Drupacine, a natural product isolated from Cephalotaxus sinensis (Chinese plum-yew), has been identified to primarily target Shikimate dehydrogenase (SkDH) . SkDH is an enzyme involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants.
Mode of Action
This compound interacts with its target, SkDH, by binding to it. The binding strength of this compound to SkDH increases with the treatment concentration . This interaction inhibits the activity of SkDH, thereby affecting the shikimate pathway and the production of aromatic amino acids.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the shikimate pathway . This pathway is responsible for the synthesis of aromatic amino acids in plants. By inhibiting SkDH, this compound disrupts this pathway, leading to a decrease in the production of these essential amino acids .
Pharmacokinetics
These properties play a crucial role in the bioavailability and overall effectiveness of a compound
Result of Action
The inhibition of SkDH by this compound leads to significant molecular and cellular effects. It results in the disruption of the shikimate pathway, leading to a decrease in the production of aromatic amino acids. This disruption affects the normal growth and development of plants, making this compound an effective herbicide .
Análisis Bioquímico
Biochemical Properties
Drupacine plays a significant role in biochemical reactions, particularly in inhibiting seed germination and seedling growth. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits the activity of α-amylase, an enzyme crucial for breaking down starch into sugars during seed germination . The inhibition of α-amylase activity leads to a decrease in soluble sugar content, which is essential for seedling growth. Additionally, this compound enhances the activities of peroxidase (POD), catalase (CAT), and superoxide dismutase (SOD), which are enzymes involved in the plant’s defense mechanisms .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound treatment results in the downregulation of α-amylase gene expression in a dosage-dependent manner . This downregulation impacts the germination process and overall seedling growth. Moreover, this compound causes morphological changes such as a decrease in root hairs and the detachment of the root cap, indicating cellular damage .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to α-amylase, inhibiting its activity and thereby reducing the availability of soluble sugars necessary for seedling growth . Additionally, this compound induces oxidative stress by increasing the production of reactive oxygen species (ROS), which in turn activates defense-related enzymes such as POD, CAT, and SOD . These enzymes help mitigate the oxidative damage caused by ROS.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Over time, this compound treatment leads to increased cell damage, as evidenced by ultrastructural observations of root tips . The relative conductivity and malondialdehyde (MDA) content, indicators of membrane damage, also increase with prolonged exposure to this compound . These findings suggest that this compound’s inhibitory effects on seedling growth are sustained over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively inhibits seed germination and seedling growth without causing significant toxicity . At higher dosages, this compound may exhibit toxic or adverse effects, such as increased oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing this compound dosage for its intended applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The inhibition of α-amylase activity by this compound disrupts the starch-to-sugar conversion pathway, leading to reduced soluble sugar content . This disruption affects the overall metabolic balance within the plant cells, impacting growth and development.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation within plant tissues influence its herbicidal activity. This compound’s interaction with transporters and binding proteins ensures its effective distribution to target sites, such as root tips, where it exerts its inhibitory effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals may guide this compound to these specific locations, enhancing its efficacy as a herbicide .
Propiedades
IUPAC Name |
(1R,11S,12S,13R,15S)-13-methoxy-5,7,21-trioxa-19-azahexacyclo[11.7.1.02,10.04,8.011,15.015,19]henicosa-2,4(8),9-trien-12-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-21-18-8-17-3-2-4-19(17)7-14(24-18)10-5-12-13(23-9-22-12)6-11(10)15(17)16(18)20/h5-6,14-16,20H,2-4,7-9H2,1H3/t14-,15+,16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTDBKDWDOVRLJ-FLXSYLCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CC34CCCN3CC(O1)C5=CC6=C(C=C5C4C2O)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@]12C[C@]34CCCN3C[C@H](O1)C5=CC6=C(C=C5[C@@H]4[C@@H]2O)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49686-57-9 | |
| Record name | Drupacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049686579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



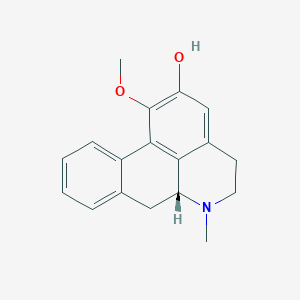
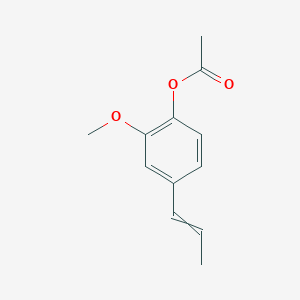
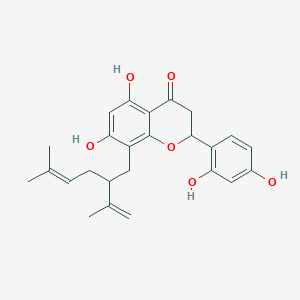


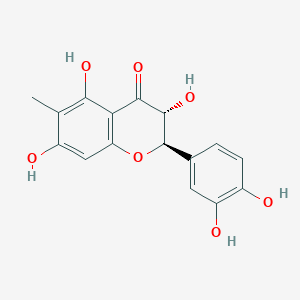
![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)
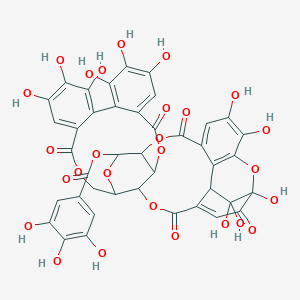
![17-[(Z)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)
![2-[2-(4-Ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B209544.png)

